

Application Note: Quantitative Analysis of Novel Small Molecule C₂₁H₂₀FN₇O₃S ("Quantamole")

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Compound of Interest

Compound Name: C₂₁H₂₀FN₇O₃S

Cat. No.: B12622088

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Introduction

The development of novel therapeutic agents requires robust and reliable analytical methods for their quantification in biological matrices. This application note provides a general framework and detailed protocols for the quantitative analysis of the novel small molecule **C₂₁H₂₀FN₇O₃S**, hereinafter referred to as "Quantamole." The elemental composition, containing fluorine, nitrogen, and sulfur, is common among developmental drug candidates, including those targeting signal transduction pathways.

Given that **C₂₁H₂₀FN₇O₃S** does not correspond to a known compound in public chemical databases, this document serves as a template for establishing analytical methods for a new chemical entity with these characteristics. The protocols provided are for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are broadly applicable for the quantification of small molecules in plasma for pharmacokinetic and other drug development studies.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics for the quantification of Quantamole in human plasma using the described LC-MS/MS method. This data is

illustrative of the parameters that should be assessed during method validation according to regulatory guidelines such as those from the FDA.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	HPLC-UV Method	LC-MS/MS Method
Linearity (r^2)	> 0.995	> 0.998
Lower Limit of Quantification (LLOQ)	50 ng/mL	0.5 ng/mL
Upper Limit of Quantification (ULOQ)	5000 ng/mL	1000 ng/mL
Intra-day Precision (%CV)	< 10%	< 15%
Inter-day Precision (%CV)	< 15%	< 15%
Accuracy (% bias)	\pm 15%	\pm 15%
Recovery	> 85%	> 90%

Experimental Protocols

HPLC-UV Method for Quantification of Quantamole

This protocol describes a reversed-phase HPLC method with UV detection. It is suitable for the analysis of bulk drug substance and formulations where higher concentrations of the analyte are expected.

a. Materials and Reagents

- Quantamole reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (for method development involving biological matrices)

b. Chromatographic Conditions

- Instrument: Agilent 1260 Infinity II LC System or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:

Time (min)	%B
0.0	20
10.0	80
12.0	80
12.1	20

| 15.0 | 20 |

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- UV Detection: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of Quantamole (hypothetically 275 nm).

c. Standard and Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Quantamole reference standard in 10 mL of methanol.

- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
- Sample Preparation (from plasma): For analysis in plasma, a protein precipitation step is required.^{[6][7][8]}
 - To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC system.

LC-MS/MS Method for Quantification of Quantamole in Plasma

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of Quantamole in human plasma, suitable for pharmacokinetic studies.^{[9][10][11]}

a. Materials and Reagents

- As per HPLC-UV method, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of Quantamole.

b. LC-MS/MS Conditions

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:

Time (min)	%B
0.0	5
2.5	95
3.5	95
3.6	5

| 5.0 | 5 |

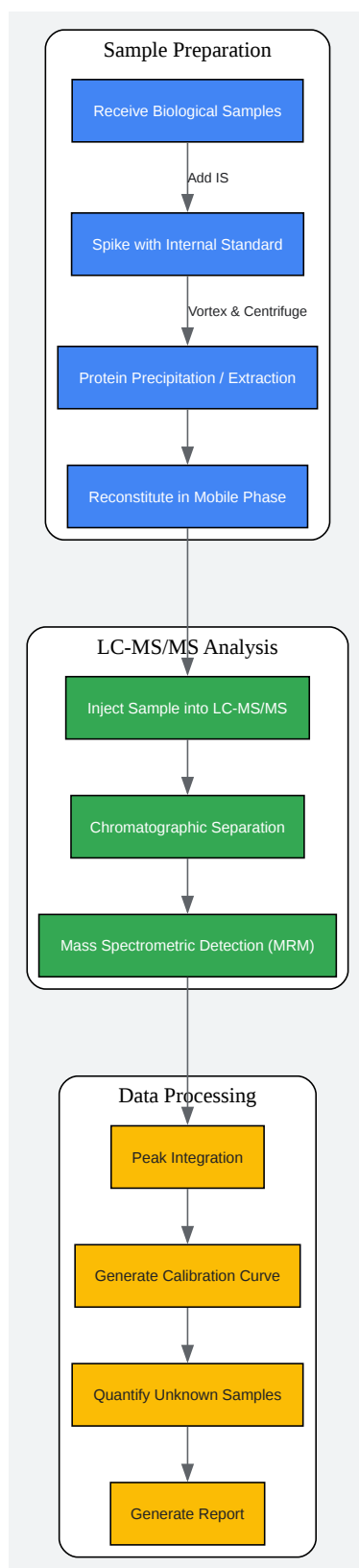
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantamole: To be determined by direct infusion of the compound. Hypothetically: Q1 (parent ion) m/z 480.2 -> Q3 (fragment ion) m/z 350.1
 - Internal Standard: To be determined. Hypothetically for a stable-isotope labeled IS: Q1 m/z 484.2 -> Q3 m/z 354.1

c. Standard and Sample Preparation

- Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., down to the pg/mL range).

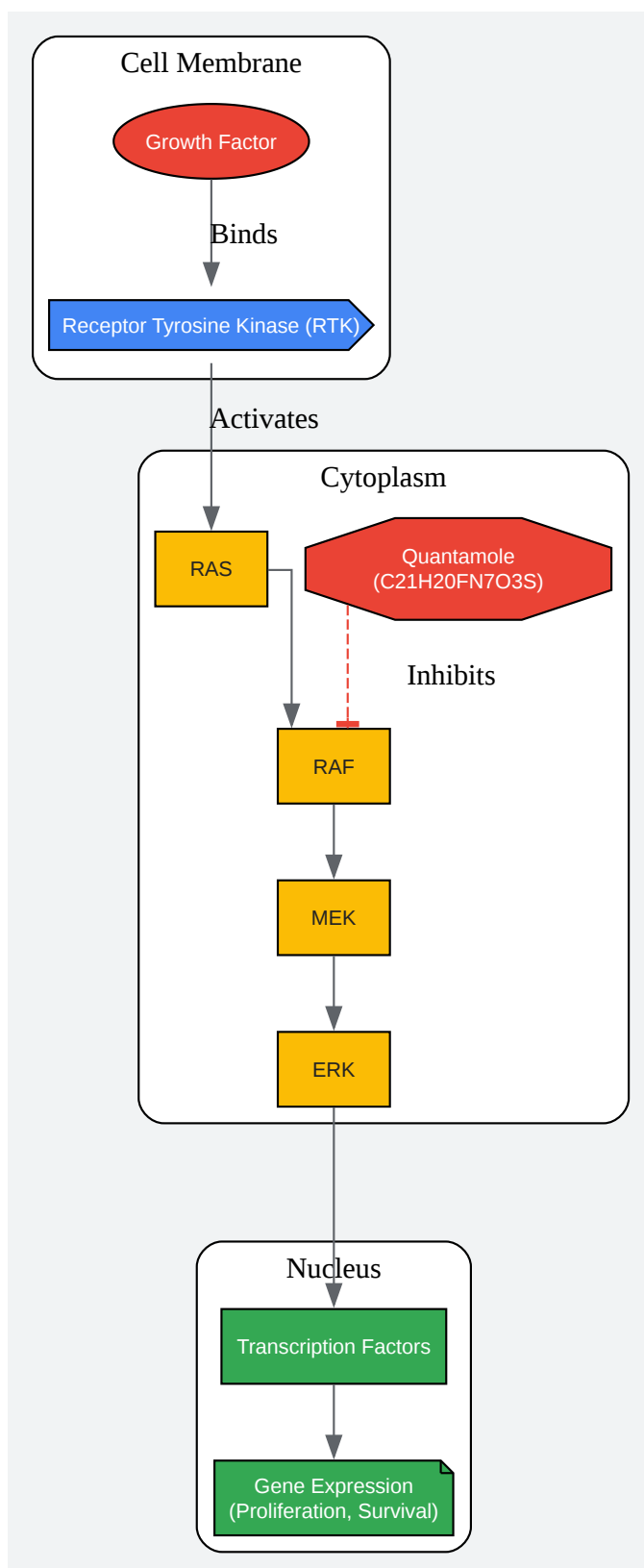
- Calibration Curve and Quality Control (QC) Samples: Spike known concentrations of Quantamole working standards into blank human plasma to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
- Sample Extraction (Protein Precipitation):
 - To 50 μ L of plasma sample (calibrator, QC, or unknown), add 150 μ L of cold acetonitrile containing the internal standard at a fixed concentration.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
 - Transfer 100 μ L of the supernatant to a 96-well plate.
 - Dilute with 100 μ L of ultrapure water.
 - Inject into the LC-MS/MS system.

Visualizations



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Caption: Bioanalytical workflow for Quantamole quantification.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

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